1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that contains a bromine atom, a thieno ring, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule .
Scientific Research Applications
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the thieno and pyridinone rings play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrothieno[3,4-c]pyridin-4(5H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.
1-Chloro-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one:
1-Iodo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one: Contains an iodine atom, which can influence its chemical behavior and interactions.
Uniqueness
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity.
Properties
Molecular Formula |
C7H6BrNOS |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-bromo-6,7-dihydro-5H-thieno[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H6BrNOS/c8-6-4-1-2-9-7(10)5(4)3-11-6/h3H,1-2H2,(H,9,10) |
InChI Key |
ZWRXRAMBSBTHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CSC(=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.